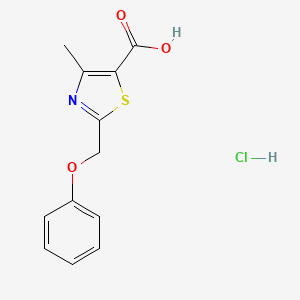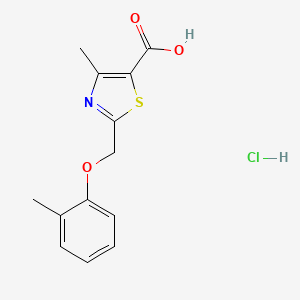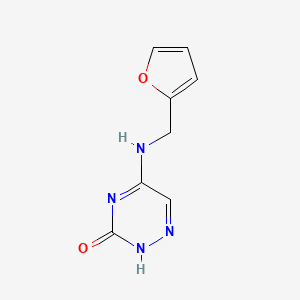![molecular formula C13H14ClNO2S B7753875 2-[2-(4-Ethylphenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B7753875.png)
2-[2-(4-Ethylphenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(4-Ethylphenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride is a compound that belongs to the thiazole family, which is known for its diverse biological activities. This compound features a thiazole ring substituted with an ethylphenyl group and an acetic acid moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Ethylphenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride typically involves the formation of the thiazole ring followed by the introduction of the ethylphenyl and acetic acid groups. One common method is the Hantzsch thiazole synthesis, which involves the cyclization of α-haloketones with thiourea. The reaction conditions often include the use of solvents like ethanol or acetic acid and heating to facilitate the cyclization process.
Industrial Production Methods
In an industrial setting, the production of this compound may involve multi-step synthesis with optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperatures, and purification steps such as recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Ethylphenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the thiazole ring or the ethylphenyl group.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the thiazole ring or the ethylphenyl group.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions may vary depending on the desired transformation, often involving specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring or the ethylphenyl group.
Scientific Research Applications
2-[2-(4-Ethylphenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-(4-Ethylphenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate certain biochemical pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-Methoxyphenyl)-1,3-thiazole-4-carboxylic acid
- 2-(4-Chlorophenyl)-1,3-thiazole-4-carboxylic acid
- 2-(4-Methylphenyl)-1,3-thiazole-4-carboxylic acid
Uniqueness
2-[2-(4-Ethylphenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride is unique due to the presence of the ethylphenyl group, which can influence its chemical reactivity and biological activity. This substitution can enhance its lipophilicity, potentially improving its ability to interact with biological membranes and targets. Additionally, the acetic acid moiety can provide opportunities for further chemical modifications, making it a versatile compound for various applications.
Properties
IUPAC Name |
2-[2-(4-ethylphenyl)-1,3-thiazol-4-yl]acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2S.ClH/c1-2-9-3-5-10(6-4-9)13-14-11(8-17-13)7-12(15)16;/h3-6,8H,2,7H2,1H3,(H,15,16);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGPXEFVDGCRHOD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NC(=CS2)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N,N-dimethylformamide;4-[(2-phenylquinazolin-4-yl)amino]phenol](/img/structure/B7753793.png)
![Diethyl 4-[(3-hydroxyphenyl)amino]quinoline-3,6-dicarboxylate](/img/structure/B7753799.png)
![4-(3-Hydroxyanilino)benzo[h]quinoline-3-carboxylic acid;hydrochloride](/img/structure/B7753804.png)
![4-[4-(Carboxymethyl)anilino]benzo[h]quinoline-3-carboxylic acid;hydrochloride](/img/structure/B7753809.png)

![6-Methyl-2-(2-(2-methylthiazol-4-yl)acetamido)-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B7753827.png)

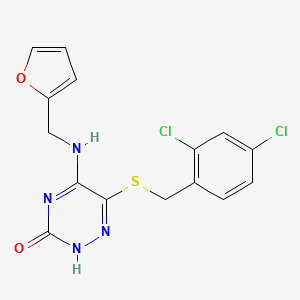
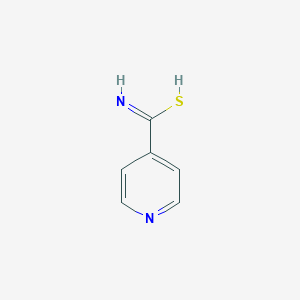
![2-[2-(3-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B7753879.png)
![2-[2-(4-Methoxyphenyl)-1,3-thiazol-4-yl]acetic acid hydrochloride](/img/structure/B7753886.png)
